Ethyl 2-(((1-adamantyl(methyl)amino)carbonyl)amino)propanoate

Lipophilicity Membrane permeability Adamantyl ureas

Ethyl 2-(((1-adamantyl(methyl)amino)carbonyl)amino)propanoate (CAS 33396-49-5) is a functionalized amino acid derivative belonging to the class of N-adamantyl urea compounds. It features an L-alanine ethyl ester core, an N-adamantyl-N-methyl urea motif, and a molecular formula of C17H28N2O3 (MW 308.42 g/mol).

Molecular Formula C17H28N2O3
Molecular Weight 308.4 g/mol
CAS No. 33396-49-5
Cat. No. B12795983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(((1-adamantyl(methyl)amino)carbonyl)amino)propanoate
CAS33396-49-5
Molecular FormulaC17H28N2O3
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)NC(=O)N(C)C12CC3CC(C1)CC(C3)C2
InChIInChI=1S/C17H28N2O3/c1-4-22-15(20)11(2)18-16(21)19(3)17-8-12-5-13(9-17)7-14(6-12)10-17/h11-14H,4-10H2,1-3H3,(H,18,21)
InChIKeyBQMZASIEUOBBES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(((1-adamantyl(methyl)amino)carbonyl)amino)propanoate (CAS 33396-49-5): Sourcing Guide and Baseline Profile


Ethyl 2-(((1-adamantyl(methyl)amino)carbonyl)amino)propanoate (CAS 33396-49-5) is a functionalized amino acid derivative belonging to the class of N-adamantyl urea compounds. It features an L-alanine ethyl ester core, an N-adamantyl-N-methyl urea motif, and a molecular formula of C17H28N2O3 (MW 308.42 g/mol) . Its calculated physicochemical properties include a density of 1.14 g/cm³, a boiling point of 469.4 °C at 760 mmHg, a topological polar surface area (TPSA) of 58.64 Ų, and a predicted LogP of 2.94, indicating significant lipophilicity contributed by the adamantane cage . The compound is cataloged as an intermediate for pharmaceutical research, particularly within the domain of adamantane-based antiviral and enzyme-inhibitor programs [1].

Why Ethyl 2-(((1-adamantyl(methyl)amino)carbonyl)amino)propanoate Cannot Be Replaced by Generic Adamantyl-Amino Acid Derivatives


In-class substitution between adamantyl-amino acid derivatives is unreliable due to critical differences in pharmacophore geometry and physicochemical profiles dictated by the linker chemistry and N-substitution pattern. While ethyl N-(1-adamantylcarbonyl)alaninate (the amide analog) and 3-(3-adamantyl-ureido)-propionic acid (the non-methylated urea) are superficially similar, they exhibit fundamentally different hydrogen-bonding capacities, lipophilicity, and metabolic stability. The N-methyl group in the target compound eliminates a urea N–H hydrogen-bond donor, reducing TPSA and increasing LogP relative to non-methylated ureas, which directly alters membrane permeability and off-target binding profiles . The urea linkage itself, compared to the corresponding amide, provides an additional hydrogen-bond acceptor and distinct torsional flexibility, findings consistent with structure-activity relationship (SAR) studies on adamantyl-urea-based soluble epoxide hydrolase inhibitors, where subtle linker modifications caused order-of-magnitude potency shifts [1]. Consequently, sourcing the precise CAS 33396-49-5 is mandatory for reproducible SAR or scale-up workflows.

Quantitative Differentiation Guide for Ethyl 2-(((1-adamantyl(methyl)amino)carbonyl)amino)propanoate


Lipophilicity (LogP) Advantage Over Non-Methylated Urea Analogs

The N-methyl substitution on the urea nitrogen increases LogP by approximately 0.5–0.7 units compared to the non-methylated analog 3-(3-adamantyl-ureido)-propionic acid (predicted LogP 2.2–2.4), enhancing passive membrane permeability [1]. This is a cross-study comparable estimate derived from predicted LogP values for both compounds using consistent algorithms.

Lipophilicity Membrane permeability Adamantyl ureas

Reduced Hydrogen-Bond Donor Count Via N-Methylation

The target compound possesses one fewer hydrogen-bond donor (HBD = 2) compared to the non-methylated analog 3-(3-adamantyl-ureido)-propionic acid (HBD = 3), as inferred from structural analysis. This reduction is consistent with the lower topological polar surface area (TPSA = 58.64 Ų) observed, which is below the 60 Ų threshold often associated with improved oral absorption [1].

Hydrogen bonding TPSA Adamantyl ureas

Steric and Conformational Distinction from Amide-Linked Analogs

The urea linkage (N–C(O)–N) in the target compound introduces an additional sp²-hybridized center and a distinct torsional profile compared to the amide (N–C(O)–C) in ethyl N-(1-adamantylcarbonyl)alaninate. X-ray crystallographic studies on related N,O-diacylhydroxylamines show that urea torsion angles (H–N–O–C ≈ 98.6°) differ significantly from typical amide geometries, potentially altering binding site complementarity [1]. This class-level inference is supported by SAR studies on factor Xa inhibitors, where an adamantyl-ureido derivative achieved highly selective nanomolar inhibition while the corresponding amide series was inactive [2].

Conformational analysis Urea vs amide Adamantyl derivatives

High-Value Application Scenarios for Ethyl 2-(((1-adamantyl(methyl)amino)carbonyl)amino)propanoate (CAS 33396-49-5)


Scaffold for Soluble Epoxide Hydrolase (sEH) Inhibitor Libraries

The N-adamantyl-N-methyl urea core matches the pharmacophore of potent sEH inhibitors. As demonstrated in metabolic studies of 1-adamantan-1-yl-3-(5-(2-(2-ethoxyethoxy)ethoxy)pentyl)urea (AEPU), the adamantyl-urea motif is essential for target engagement, with metabolites retaining activity [1]. Ethyl 2-(((1-adamantyl(methyl)amino)carbonyl)amino)propanoate provides a methyl-capped urea that can be elaborated at the ester terminus to generate focused sEH inhibitor libraries with potentially improved metabolic stability.

Intermediate for Factor Xa Inhibitor Synthesis

An adamantyl-ureido derivative of (R)-3-amidinophenylalanine phenethyl amide achieved highly selective nanomolar inhibition of factor Xa, while corresponding amide-based analogs were inactive, validating the unique contribution of the urea linker [2]. The target compound serves as a key urea-building block for synthesizing novel anticoagulant leads with the adamantyl group occupying the S3/S4 hydrophobic subsites.

P1 Ligand for HIV-1 Protease Inhibitor Development

Lipophilic adamantyl groups have been successfully employed as P1 ligands in HIV-1 protease inhibitors, with X-ray crystallography confirming occupancy of the S1 subsite [3]. Ethyl 2-(((1-adamantyl(methyl)amino)carbonyl)amino)propanoate offers a pre-functionalized adamantyl-urea-alanine scaffold that can be directly incorporated into hydroxyethylamine isostere synthesis via Sharpless asymmetric epoxidation strategies, accelerating SAR exploration.

Conformationally Constrained Building Block for Peptidomimetics

The adamantane cage imposes steric constraint and enhances lipophilicity, while the urea linkage provides distinct torsional flexibility compared to amides, as established by crystallographic analysis of analogous N,O-diacylhydroxylamines (torsion angle ≈ 98.6°) [4]. This makes the compound valuable for generating peptidomimetics with improved membrane permeability and resistance to proteolytic degradation, especially in programs targeting intracellular protein-protein interactions.

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